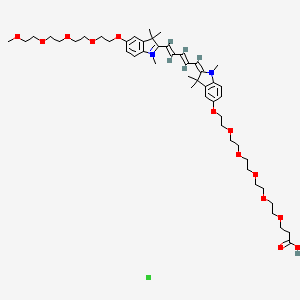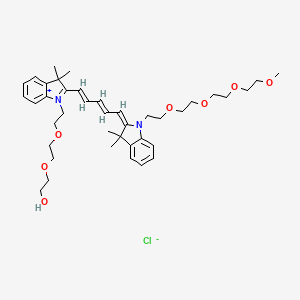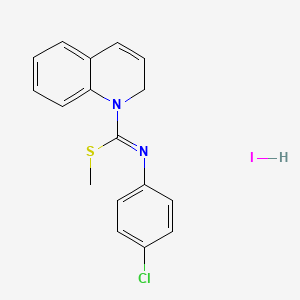![molecular formula C19H27N5O2S B1193381 N-[3-(diethylamino)propyl]-2-(7,12-dimethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide](/img/structure/B1193381.png)
N-[3-(diethylamino)propyl]-2-(7,12-dimethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide
Overview
Description
NV03 is a potent and selective antagonist of the interaction between Ubiquitin-like with PHD and RING finger domains 1 (UHRF1) and histone H3 trimethylated at lysine 9 (H3K9me3). This compound binds to the tandem tudor domain of UHRF1 with a dissociation constant (Kd) of 2.4 micromolar. NV03 has shown significant anticancer activity by disrupting the UHRF1-H3K9me3 interaction, which is crucial for maintaining DNA methylation patterns and gene expression regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NV03 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds typically involve:
- Formation of the core heterocyclic structure through cyclization reactions.
- Introduction of functional groups via nucleophilic substitution or electrophilic addition reactions.
- Purification and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production of NV03 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
- Batch or continuous flow reactors for efficient reaction control.
- Use of high-purity reagents and solvents to minimize impurities.
- Implementation of stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
NV03 undergoes various chemical reactions, including:
Oxidation: NV03 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on NV03, potentially altering its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the NV03 structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
NV03 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the interaction between UHRF1 and H3K9me3, providing insights into epigenetic regulation.
Biology: Investigated for its role in disrupting DNA methylation patterns, which is crucial for understanding gene expression and cellular differentiation.
Medicine: Explored as a potential anticancer therapeutic due to its ability to inhibit UHRF1, a protein overexpressed in various cancers.
Industry: Utilized in the development of new anticancer drugs and epigenetic modulators.
Mechanism of Action
NV03 exerts its effects by binding to the tandem tudor domain of UHRF1, preventing its interaction with H3K9me3. This disruption inhibits the recruitment of DNA methyltransferase 1 (DNMT1) to chromatin, leading to altered DNA methylation patterns and gene expression. The molecular targets and pathways involved include:
UHRF1: A multidomain protein that recognizes hemimethylated DNA and histone marks.
DNMT1: An enzyme responsible for maintaining DNA methylation during replication.
Epigenetic regulation: NV03 affects the epigenetic landscape, influencing gene expression and cellular functions
Comparison with Similar Compounds
Similar Compounds
NV01: An earlier antagonist of UHRF1-H3K9me3 interaction with a Kd of 5 micromolar.
Traxivitug: Another compound targeting UHRF1, though with different binding affinities and selectivity.
BDC2.5 mimotope: A compound with similar epigenetic modulation properties.
Uniqueness
NV03 stands out due to its high selectivity and potency in inhibiting the UHRF1-H3K9me3 interaction. Its Kd of 2.4 micromolar is significantly lower than that of NV01, making it a more effective antagonist. Additionally, NV03’s anticancer activity and potential therapeutic applications further highlight its uniqueness among similar compounds .
Properties
Molecular Formula |
C19H27N5O2S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-2-(7,12-dimethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide |
InChI |
InChI=1S/C19H27N5O2S/c1-5-22(6-2)10-7-9-20-16(25)12-23-19(26)17-13(3)18-15(8-11-27-18)24(17)14(4)21-23/h8,11H,5-7,9-10,12H2,1-4H3,(H,20,25) |
InChI Key |
KNZQAVKYBBYDKV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC(=O)CN1C(=O)C2=C(C3=C(N2C(=N1)C)C=CS3)C |
Canonical SMILES |
CCN(CC)CCCNC(=O)CN1C(=O)C2=C(C3=C(N2C(=N1)C)C=CS3)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NV-03; NV 03; NV03 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












